(5-Mercapto-6-methylpyridine-3,4-diyl)dimethanol
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Overview
Description
4,5-Bis-hydroxymethyl-2-methyl-pyridine-3-thiol is a heterocyclic compound with a pyridine ring structure. This compound is characterized by the presence of hydroxymethyl groups at positions 4 and 5, a methyl group at position 2, and a thiol group at position 3. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-bis-hydroxymethyl-2-methyl-pyridine-3-thiol typically involves multi-step organic reactions One common approach is the functionalization of a pyridine derivative through selective substitution reactions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 4,5-Bis-hydroxymethyl-2-methyl-pyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the hydroxymethyl groups.
Substitution: The hydroxymethyl and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4,5-Bis-hydroxymethyl-2-methyl-pyridine-3-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-bis-hydroxymethyl-2-methyl-pyridine-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biomolecules, while the hydroxymethyl groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Pyridoxine (Vitamin B6): 4,5-Bis-hydroxymethyl-2-methyl-pyridine-3-thiol shares structural similarities with pyridoxine, which also has hydroxymethyl groups at positions 4 and 5 and a methyl group at position 2
Pyridoxal: Another related compound with an aldehyde group at position 4 instead of a thiol group.
Pyridoxamine: Similar to pyridoxine but with an amino group at position 4.
Uniqueness: The presence of the thiol group at position 3 distinguishes 4,5-bis-hydroxymethyl-2-methyl-pyridine-3-thiol from other similar compounds
Properties
Molecular Formula |
C8H11NO2S |
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Molecular Weight |
185.25 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-6-methyl-5-sulfanylpyridin-3-yl]methanol |
InChI |
InChI=1S/C8H11NO2S/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,10-12H,3-4H2,1H3 |
InChI Key |
WBMAGTGXCDJANB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1S)CO)CO |
Origin of Product |
United States |
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